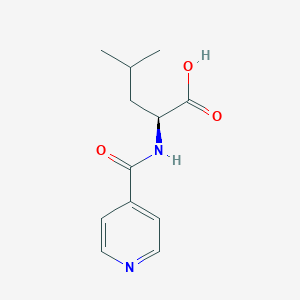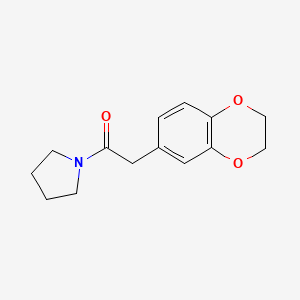![molecular formula C12H10F3N3O B7536793 N-[2-(2-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]formamide](/img/structure/B7536793.png)
N-[2-(2-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]formamide, commonly known as MTF, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTF belongs to the class of imidazole-based compounds and has been studied for its biological properties, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
MTF exerts its biological effects by inhibiting the activity of specific enzymes, including histone deacetylases and sirtuins. These enzymes play a crucial role in regulating gene expression and cellular processes, including cell growth and division. By inhibiting these enzymes, MTF can alter gene expression and cellular processes, leading to its therapeutic effects.
Biochemical and Physiological Effects:
MTF has been shown to have a variety of biochemical and physiological effects, including its ability to induce cell cycle arrest and apoptosis in cancer cells. MTF has also been shown to inhibit the growth of fungal cells by disrupting their cell wall synthesis. Additionally, MTF has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Advantages and Limitations for Lab Experiments
MTF has several advantages for lab experiments, including its high purity and stability, which make it easy to handle and store. Additionally, MTF has a relatively low toxicity profile, making it safe for use in laboratory experiments. However, MTF has some limitations, including its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for research on MTF, including its use in combination therapies for cancer and fungal infections. Additionally, further studies are needed to understand the precise mechanism of action of MTF and its effects on different cellular processes. Furthermore, the development of more efficient synthesis methods for MTF could lead to its wider use in scientific research.
Synthesis Methods
MTF can be synthesized using a variety of methods, including the reaction of 2-methylimidazole with 2,4,5-trifluorobenzoyl chloride in the presence of a base. The reaction yields MTF as a white solid, which can be purified using recrystallization. Other methods of synthesis include the reaction of 2-methylimidazole with 2,4,5-trifluorobenzaldehyde in the presence of a reducing agent.
Scientific Research Applications
MTF has been studied extensively for its potential therapeutic applications, including its use as an anticancer agent, antifungal agent, and anti-inflammatory agent. In cancer research, MTF has been shown to inhibit the growth of various cancer cells, including breast cancer, colon cancer, and lung cancer cells. MTF has also been studied for its potential use in treating fungal infections, such as Candida albicans. Additionally, MTF has been shown to have anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases, such as arthritis.
properties
IUPAC Name |
N-[2-(2-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]formamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O/c1-8-16-4-5-18(8)11-3-2-9(12(13,14)15)6-10(11)17-7-19/h2-7H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBQVBIMQCPUQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=C(C=C(C=C2)C(F)(F)F)NC=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]formamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-amino-5-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylsulfanyl]-1,2,4-triazol-3-yl]-N,N-dimethylbenzenesulfonamide](/img/structure/B7536713.png)
![(3-Amino-2-oxatricyclo[3.3.1.13,7]decan-1-yl)methanol](/img/structure/B7536714.png)
![3-[(4-Methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)methyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B7536720.png)
![(2S)-4-amino-2-[(2-fluorophenyl)sulfonylamino]-4-oxobutanoic acid](/img/structure/B7536731.png)
![[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl pyridine-4-carboxylate](/img/structure/B7536735.png)

![(2R)-2-[(2,5-dimethylfuran-3-carbonyl)amino]-3-methylbutanoic acid](/img/structure/B7536742.png)
![3-Methyl-5-[[4-(5-methylthiophen-2-yl)sulfonylpiperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B7536757.png)

![N-[6-(dimethylamino)pyridin-3-yl]-5-methylfuran-2-carboxamide](/img/structure/B7536765.png)

![6-Pyridin-3-yl-6,12-dihydrobenzimidazolo[1,2-c]quinazoline](/img/structure/B7536783.png)
![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanone](/img/structure/B7536790.png)
![N-[6-(dimethylamino)pyridin-3-yl]furan-3-carboxamide](/img/structure/B7536800.png)